molecular formula C13H17ClF3N B2673437 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride CAS No. 1989672-72-1

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Cat. No.: B2673437
CAS No.: 1989672-72-1
M. Wt: 279.73
InChI Key: CVQAQZPWHBJDBZ-UHFFFAOYSA-N
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Description

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) can also be employed to reduce reaction times and improve overall synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or lithium aluminum hydride in ether.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced aromatic rings or saturated compounds.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzyl chloride
  • 2-Methylpyrrolidine
  • Trifluoromethylpyridines

Uniqueness

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is unique due to the presence of both a trifluoromethyl group and a pyrrolidine ring, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in medicinal chemistry and industrial processes .

Biological Activity

2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a synthetic organic compound characterized by its unique molecular structure. It features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group, which significantly influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research sources.

  • Chemical Formula: C13H17ClF3N
  • Molecular Weight: 279.73 g/mol
  • IUPAC Name: this compound
  • Appearance: White powder
  • Storage Temperature: Room temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, which is crucial for pharmacological efficacy .

Biological Activity

The compound has been studied for various biological activities:

  • Anticonvulsant Activity:
    • It has shown promise in preclinical studies for treating epilepsy. In acute seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, derivatives similar to this compound exhibited significant anticonvulsant properties .
  • Analgesic Properties:
    • Preliminary studies suggest potential analgesic effects, particularly in models of neuropathic pain. The structural features of the compound may contribute to its ability to modulate pain pathways effectively .
  • Neurocytotoxicity Studies:
    • In vitro assays using cell lines like HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) indicated that the compound does not exhibit hepatotoxicity or neurotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidineC13H17ClF3NSimilar trifluoromethyl substitution but lacks methyl group on nitrogen
N-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidineC13H16ClF3NDifferent nitrogen substitution affecting biological activity
2-Ethyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidineC14H19ClF3NEthyl instead of methyl alters lipophilicity

The trifluoromethyl group significantly enhances lipophilicity compared to other compounds, providing unique properties that can be exploited in various chemical and biological contexts .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to this compound:

  • Study on Anticonvulsant Properties:
    A focused series of pyrrolidine derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that modifications to the pyrrolidine structure can enhance efficacy against seizures .
  • Safety Profile Assessment:
    Research indicates that certain derivatives do not exhibit cytotoxic effects at high concentrations, reinforcing their potential as safe therapeutic agents for neurological conditions .

Properties

IUPAC Name

2-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c1-12(7-4-8-17-12)9-10-5-2-3-6-11(10)13(14,15)16;/h2-3,5-6,17H,4,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQAQZPWHBJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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